Luminespib

Vue d'ensemble

Description

Il a été découvert grâce à une collaboration entre l'Institut de recherche sur le cancer et la société pharmaceutique Vernalis, puis licencié à Novartis . Le luminespib est un puissant inhibiteur de la protéine chaperonne 90 (Hsp90), une protéine chaperonne impliquée dans la stabilisation et l'activation de diverses protéines impliquées dans l'oncogenèse .

Applications De Recherche Scientifique

Chemistry: Luminespib serves as a model compound for studying the inhibition of heat shock proteins and their role in protein folding and stabilization.

Biology: Research on this compound has provided insights into the molecular mechanisms of heat shock protein inhibition and its effects on cellular processes.

Medicine: This compound has shown promising activity in preclinical and clinical studies against several types of cancer, including non-small cell lung cancer and breast cancer. It is being investigated as a monotherapy and in combination with other chemotherapeutic agents.

Industry: this compound’s potential as an anticancer agent has led to its inclusion in various drug development pipelines, with ongoing efforts to optimize its formulation and delivery.

Mécanisme D'action

Target of Action

Luminespib, also known as NVP-AUY922, is an inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a chaperone protein that plays a crucial role in the modification of a variety of proteins that have been implicated in oncogenesis .

Mode of Action

This compound is a potent, ATP-competitive inhibitor of Hsp90 . It interacts with Hsp90 and inhibits its function, leading to the degradation of Hsp90 chaperones and their client proteins . This interaction results in changes at the molecular level, disrupting the normal functioning of cancer cells .

Biochemical Pathways

The inhibition of Hsp90 by this compound affects several biochemical pathways. Hsp90 is responsible for the folding, stabilization, and activation of hundreds of client proteins involved in cell cycle control, signal transduction, and DNA damage repair pathways . By inhibiting Hsp90, this compound disrupts these pathways, thereby exerting its anticancer effects .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in clinical trials. This compound is administered intravenously on a weekly basis . The mean maximum concentration (Cmax) of this compound with pemetrexed at the maximum tolerated dose was 122 ng/mL. The area under the curve from zero to infinity (AUC0-inf) for this compound was 166.4, 679.6, and 2083.2 ng x h/mL for each cohort, respectively .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity. This compound has demonstrated potent preclinical activity against numerous cancers . It has shown promising activity in preclinical testing against several different tumor types . Its clinical translation has been impeded by dose-limiting toxicities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, heat-activated nanomedicine formulations have been proposed to improve the anticancer potential of this compound . These formulations aim to enhance tumor delivery efficiency and limit off-target side effects . This suggests that the therapeutic efficacy of this compound can be enhanced under certain environmental conditions, such as elevated temperatures.

Analyse Biochimique

Biochemical Properties

Luminespib interacts with several target proteins, a phenomenon referred to as polypharmacology . This compound, along with another HSP90 inhibitor, Ganetespib, displays unique off-target kinase pharmacology .

Cellular Effects

This compound has shown activity in non-small-cell lung cancers harboring EGFR exon 20 insertions . It reduces levels of dihydrofolate reductase (DHFR), a key enzymatic target of pemetrexed .

Molecular Mechanism

This compound is a potent, ATP-competitive, non-gel-danamycin HSP90 inhibitor . It interacts with multiple molecular targets when exposed to complex biological systems .

Metabolic Pathways

This compound is involved in the HSP90 metabolic pathway . It interacts with several enzymes and cofactors within this pathway .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

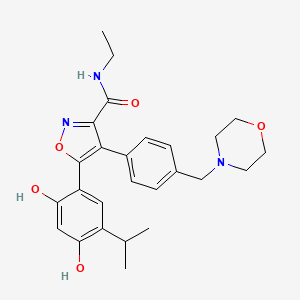

La synthèse du luminespib implique la condensation de l'acide 5-(2,4-dihydroxy-5-isopropylphényl)-4-[4-(morpholin-4-ylméthyl)phényl]-1,2-oxazole-3-carboxylique avec l'éthylamine . Les conditions de réaction comprennent généralement l'utilisation de solvants organiques et des températures contrôlées pour assurer la formation du produit désiré.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les sous-produits. Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions

Le luminespib subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound, créant des analogues aux propriétés variées.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des niveaux de pH et l'utilisation de catalyseurs pour faciliter les transformations souhaitées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une gamme d'analogues avec différents groupes fonctionnels.

Applications de recherche scientifique

Chimie : Le this compound sert de composé modèle pour étudier l'inhibition des protéines de choc thermique et leur rôle dans le repliement et la stabilisation des protéines.

Biologie : La recherche sur le this compound a fourni des informations sur les mécanismes moléculaires de l'inhibition des protéines de choc thermique et ses effets sur les processus cellulaires.

Médecine : Le this compound a montré une activité prometteuse dans des études précliniques et cliniques contre plusieurs types de cancer, notamment le cancer du poumon non à petites cellules et le cancer du sein. Il est étudié en monothérapie et en association avec d'autres agents chimiothérapeutiques.

Industrie : Le potentiel du this compound en tant qu'agent anticancéreux a conduit à son inclusion dans divers pipelines de développement de médicaments, avec des efforts continus pour optimiser sa formulation et sa délivrance.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la protéine de choc thermique 90 (Hsp90), une chaperonne moléculaire impliquée dans le repliement, la stabilisation et l'activation de nombreuses protéines clientes . En se liant au site de liaison à l'ATP de la Hsp90, le this compound perturbe sa fonction de chaperonne, conduisant à la dégradation des protéines clientes impliquées dans la régulation du cycle cellulaire, la transduction du signal et l'oncogenèse . Cela entraîne l'inhibition de la croissance tumorale et l'induction de l'apoptose dans les cellules cancéreuses.

Comparaison Avec Des Composés Similaires

Composés similaires

Ganetespib : Un autre inhibiteur de la Hsp90 avec un mécanisme d'action similaire mais des propriétés pharmacologiques différentes.

NVP-HSP990 : Un composé apparenté qui a été abandonné par Novartis en raison du manque d'efficacité dans les premiers essais cliniques.

Unicité du luminespib

Le this compound est unique par sa puissante inhibition de la Hsp90 et sa capacité à cibler un large éventail de protéines clientes impliquées dans l'oncogenèse . Sa structure chimique distincte et son affinité de liaison contribuent à son efficacité en tant qu'agent anticancéreux. De plus, le this compound a montré des résultats prometteurs dans des études précliniques et cliniques, ce qui en fait un candidat précieux pour un développement ultérieur.

Propriétés

IUPAC Name |

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAZATDQFDPQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336117 | |

| Record name | Luminespib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747412-49-3 | |

| Record name | AUY 922 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747412-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luminespib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747412493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luminespib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUMINESPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6V1DAR5EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.